3,6-Dibromo-8-fluoroquinoline
Overview
Description
3,6-Dibromo-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Br2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Scientific Research Applications
3,6-Dibromo-8-fluoroquinoline has several scientific research applications, including:
Safety and Hazards
3,6-Dibromo-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Future Directions
While specific future directions for 3,6-Dibromo-8-fluoroquinoline are not available in the retrieved data, the growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Mechanism of Action
Target of Action
Quinolines and fluoroquinolines are known to target bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, and inhibiting them can stop the bacteria from multiplying.
Mode of Action
These compounds inhibit the function of these enzymes by forming a ternary complex with the enzyme and the DNA, preventing the DNA from being unwound and replicated .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to cell death .
Pharmacokinetics
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Some are well-absorbed orally and distributed widely in the body, while others may require intravenous administration .
Result of Action
The result of this action is the death of the bacterial cells, leading to the resolution of the bacterial infection .
Action Environment
The action of quinolines can be influenced by various environmental factors, such as pH and the presence of efflux pumps in the bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-8-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 8-fluoroquinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,6-Dibromo-8-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3,6-dibromo-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCBIMGTGFGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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